trans-2-Isobutyl-4-methyl-1,3-dioxolane
Description
trans-2-Isobutyl-4-methyl-1,3-dioxolane (CAS: 67879-60-1) is a cyclic acetal belonging to the 1,3-dioxolane class, characterized by a five-membered ring containing two oxygen atoms at positions 1 and 2. Its structure features an isobutyl group at position 2 and a methyl group at position 4 (cis/trans diastereomers) . This compound is synthesized via acetalization of iso-valeraldehyde with propylene glycol, yielding a mixture of cis and trans isomers . It is primarily used in flavor and fragrance industries due to its mild, fruity, and green odor profile . Limited research exists on its specific properties, but its structural analogs provide insights into its behavior .
Properties
CAS No. |
26563-71-3 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
(2R,4R)-4-methyl-2-(2-methylpropyl)-1,3-dioxolane |
InChI |
InChI=1S/C8H16O2/c1-6(2)4-8-9-5-7(3)10-8/h6-8H,4-5H2,1-3H3/t7-,8-/m1/s1 |
InChI Key |
PDVLTWPJDBXATJ-HTQZYQBOSA-N |
Isomeric SMILES |
C[C@@H]1CO[C@H](O1)CC(C)C |
Canonical SMILES |
CC1COC(O1)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Acetalization
The most common and industrially relevant method for preparing trans-2-Isobutyl-4-methyl-1,3-dioxolane is the acid-catalyzed condensation of isobutyraldehyde with 1,2-propylene glycol. This reaction proceeds via nucleophilic attack of the diol on the aldehyde carbonyl, followed by ring closure to form the dioxolane ring.
- Reactants: Isobutyraldehyde and 1,2-propylene glycol
- Catalyst: Acid catalysts such as p-toluenesulfonic acid, sulfuric acid, or solid acid catalysts
- Solvent: Often performed neat or in organic solvents like dichloromethane or xylene
- Temperature: Typically 25–95 °C depending on catalyst and scale
- Reaction Time: 3–6 hours for batch processes; continuous processes may vary
- Purification: Column chromatography, crystallization, or vacuum distillation to achieve high purity
Industrial Scale Optimization
Industrial production optimizes reaction parameters to maximize yield and purity while minimizing by-products. Continuous distillation is often employed to separate the product from unreacted starting materials and side products. Solid acid or base catalysts may be used to improve catalyst recovery and reduce waste.
Detailed Preparation Protocol Example
| Parameter | Conditions |
|---|---|
| Reactants | Isobutyraldehyde + 1,2-propylene glycol |
| Catalyst | Acid catalyst (e.g., p-toluenesulfonic acid) 0.5–2 mol% |
| Solvent | Dichloromethane or xylene (optional) |
| Temperature | 25–95 °C |
| Reaction Time | 3–6 hours |
| Molar Ratio | Aldehyde:Diol = 1:1 or slight excess diol |
| Purification | Vacuum distillation or column chromatography |
| Typical Yield | 85–99% |
| Product Purity | >99.5% after purification |
Alternative Preparation Method: Solid Base Catalysis with Formaldehyde and Propylene Glycol
A related preparation method for 4-methyl-1,3-dioxolane (a close structural analog) involves the reaction of formaldehyde with 1,2-propylene glycol using a solid base catalyst such as magnesium oxide. This method is notable for its high purity and environmental friendliness and may be adapted for substituted dioxolanes like this compound with appropriate aldehydes.
Key Steps:
- Reactor Setup: Add organic solvent (e.g., xylene, boiling point >120 °C), formaldehyde (37% aqueous solution or paraformaldehyde), and solid base catalyst (magnesium oxide or hydrotalcite).
- Heating: Heat mixture to ~60 °C.
- Addition: Dropwise addition of 1,2-propylene glycol over 2–3 hours, maintaining temperature at 65–95 °C.
- Separation: After reaction completion, separate aqueous and organic layers.
- Dehydration: Use calcium oxide and molecular sieves to remove residual water.
- Polymerization Inhibition: Add polymerization inhibitors to prevent side reactions.
- Purification: Vacuum distillation under reduced pressure (-0.08 to -0.1 MPa) to obtain high-purity product (>99.5%).
This method offers advantages such as fewer by-products, easier purification, and suitability for industrial scale-up.
Reaction Mechanism Insights and Optimization
- The acetalization proceeds via protonation of the aldehyde carbonyl, nucleophilic attack by the diol, and ring closure.
- Control of water removal during reaction shifts equilibrium toward product formation.
- Use of molecular sieves or drying agents enhances yield.
- Reaction temperature and catalyst loading are critical for stereoselectivity and minimizing side reactions.
- Post-reaction purification by vacuum distillation or chromatography ensures removal of unreacted materials and by-products.
Summary Table of Preparation Methods
| Method | Reactants | Catalyst Type | Solvent | Temp. (°C) | Reaction Time | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| Acid-catalyzed acetalization | Isobutyraldehyde + propylene glycol | Acid catalyst (p-TsOH, H2SO4) | DCM, xylene, or neat | 25–95 | 3–6 hours | 85–99 | >99.5 | Common industrial method |
| Solid base catalysis (analog) | Formaldehyde + propylene glycol | Solid base (MgO, hydrotalcite) | Xylene or similar | 60–95 | 2–3 hours (addition) | High | >99.5 | Environmentally friendly, fewer by-products |
Chemical Reactions Analysis
Types of Reactions: trans-2-Isobutyl-4-methyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The dioxolane ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
Scientific Research Applications
Chemistry: trans-2-Isobutyl-4-methyl-1,3-dioxolane is used as a building block in organic synthesis. Its stable dioxolane ring makes it a valuable intermediate in the preparation of more complex molecules .
Biology: The compound’s pleasant aroma has led to its use in the study of olfactory receptors and the development of artificial fragrances .
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs and drug delivery systems .
Industry: In the food industry, this compound is widely used as a flavoring agent in products such as dairy, apple, pineapple, and cocoa-based items .
Mechanism of Action
The mechanism of action of trans-2-Isobutyl-4-methyl-1,3-dioxolane involves its interaction with specific molecular targets, such as olfactory receptors in the case of its use as a fragrance . The compound’s structure allows it to bind to these receptors, triggering a sensory response. In other applications, the compound’s chemical reactivity plays a crucial role in its mechanism of action, enabling it to participate in various chemical transformations .
Comparison with Similar Compounds
Structural Isomers and Alkyl-Substituted Analogs
2-Isopropyl-4-methyl-1,3-dioxolane
- Structure : Positional isomer with an isopropyl group at position 2 instead of isobutyl.
- Properties : Similar molecular weight (C₇H₁₄O₂) but differing steric effects due to branched substituents. Used as a flavor additive (e.g., isobutyraldehyde propylene glycol acetal) .
2-Ethyl-4-methyl-1,3-dioxolane
- Structure : Ethyl group at position 2 and methyl at position 3.
- Properties : Lower molecular weight (C₆H₁₂O₂) and higher volatility, as evidenced by its elution order in gas chromatography (GC) .
- Application : Detected in electrolyte degradation studies, indicating stability under electrochemical conditions .
4-Methyl-2-pentyl-1,3-dioxolane
- Structure : A longer pentyl chain at position 2.
- Properties: Higher molecular weight (C₉H₁₈O₂) results in lower volatility and a pronounced fruity, pear-like odor .
- Comparison : The linear pentyl group enhances hydrophobicity compared to the branched isobutyl group in the target compound.
Aromatic and Fluorinated Derivatives
4-Methyl-2-phenyl-1,3-dioxolane
- Structure : Aromatic phenyl group at position 2.
- Properties : Enhanced stability due to π-electron conjugation; detected as a major component in apricot kernel extracts .
- Comparison : The phenyl group increases rigidity and UV stability compared to aliphatic substituents in trans-2-isobutyl-4-methyl-1,3-dioxolane.
Poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane)
- Structure : Fluorinated copolymer with a methyl group at position 4.
- Properties : Exceptional gas permeability and thermal stability (>200°C glass transition temperature) due to fluorine’s electronegativity and low polarizability .
- Comparison : Fluorination drastically alters applications (e.g., membranes vs. flavor compounds), highlighting substituent-driven property changes .
Reactivity and Stability
Hydrolysis Studies
- 2-Methyl-1,3-dioxolane : Undergoes A-1 mechanism hydrolysis with water, showing solvent effects similar to 2-methyl-4-methylene-1,3-dioxolane (A-Se2 mechanism) despite structural differences .
- Relevance : this compound’s branched substituents may hinder hydrolysis compared to simpler analogs like 2-ethyl derivatives .
Thermodynamic Stability
- Group Contribution Analysis : Branched substituents (e.g., 2-Me-2-iPr-1,3-dioxolane) increase enthalpy of formation due to steric strain, with deviations up to 2.50 kJ/mol from linear analogs .
- Implication : The isobutyl group in the target compound likely contributes to higher thermodynamic stability than less-branched derivatives .
Biological Activity
trans-2-Isobutyl-4-methyl-1,3-dioxolane is a compound belonging to the class of 1,3-dioxolanes, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, presenting findings from various studies, including its antibacterial and antifungal properties, potential therapeutic applications, and relevant case studies.
This compound is characterized by a dioxolane ring structure that can undergo various chemical reactions. Its synthesis often involves the reaction of salicylaldehyde with diols, leading to derivatives that exhibit significant biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, particularly focusing on its antibacterial and antifungal properties.
Antibacterial Activity
A study published in Molecules reported that various synthesized 1,3-dioxolanes, including derivatives of this compound, were tested against a range of bacteria. The results indicated:
- Gram-positive Bacteria : The compound demonstrated significant antibacterial activity against Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis.
- Gram-negative Bacteria : It also exhibited activity against Pseudomonas aeruginosa and Escherichia coli.
Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for these bacteria:
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 625 - 1250 |
| Staphylococcus epidermidis | 500 - 1000 |
| Enterococcus faecalis | 1000 - 2000 |
| Pseudomonas aeruginosa | 1250 - 2500 |
| Escherichia coli | 2000 - 4000 |
Antifungal Activity
In addition to its antibacterial properties, this compound has shown notable antifungal activity. The same study indicated that it was effective against Candida albicans, a common yeast pathogen. The compound's effectiveness was attributed to its ability to disrupt fungal cell membranes.
Case Studies and Research Findings
Several research studies have highlighted the potential applications of this compound in medicine and industry:
- Antimicrobial Applications : A study focused on the synthesis of new dioxolane derivatives revealed that modifications to the dioxolane structure could enhance antimicrobial efficacy. This suggests that this compound could be a lead compound for developing new antibiotics.
- Flavoring Agent : Due to its pleasant aroma, this compound is utilized in the flavor and fragrance industry. Its interaction with olfactory receptors indicates potential applications in sensory science.
- Therapeutic Potential : Research is ongoing to explore its effects on various biological pathways. Initial findings suggest that it may influence inflammatory responses and could be investigated for anti-inflammatory properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
